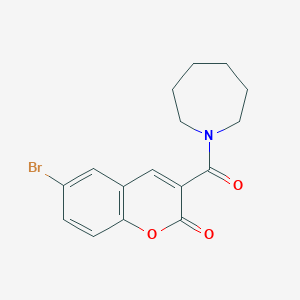

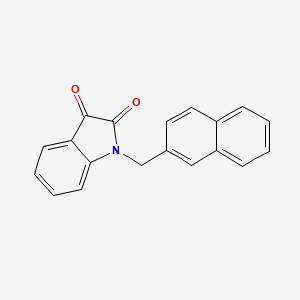

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are benzopyrone derivatives and are widely distributed in nature . The azepane-1-carbonyl group is a seven-membered cyclic amine, which is attached to the chromen-2-one core at the 3rd position . The bromine atom is at the 6th position of the chromen-2-one core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar chromen-2-one core, with the azepane ring providing some three-dimensionality . The presence of the carbonyl group and the bromine atom would also influence the compound’s overall polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group could be involved in nucleophilic addition reactions, while the bromine atom could potentially be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and bromine atom could enhance its solubility in polar solvents . The compound’s stability could be affected by the presence of the azepane ring .Wissenschaftliche Forschungsanwendungen

Enhanced Propylene/Propane Separation

A study demonstrates the utility of a photosensitive crosslinker combined with poly (aryl ether ketone) to create semi-interpenetrating networks, which upon pyrolysis, form carbon membranes for propylene/propane separation. This application is significant in chemical separations and gas processing industries (Chng et al., 2009).

Development of Azepanium Ionic Liquids

Another research explored azepane as a precursor for synthesizing a new family of room temperature ionic liquids, highlighting its potential in mitigating disposal issues related to diamine production byproducts. These ionic liquids exhibit wide electrochemical windows, suggesting their application as safer electrolytes in various technologies (Belhocine et al., 2011).

Direct Arylation of Phenols

Research on the direct, transition-metal-free arylation of phenols has been conducted, showcasing a method for the intramolecular cyclization of 3-(2-halobenzyloxy)phenols to produce 6H-benzo[c]chromenes. This approach is relevant for creating complex organic molecules without the need for transition metals, with implications for sustainable chemistry practices (Bajracharya & Daugulis, 2008).

Cyclization and Cyclopropane Cleavage

A study on platinum-catalyzed enyne cyclization followed by cyclopropane cleavage to produce oxepane derivatives and dihydrobenzofurans or 3,4-dihydro-2H-chromenes offers insights into novel synthetic pathways for creating complex cyclic compounds. This research has applications in organic synthesis, pharmaceuticals, and materials science (Nevado, Ferrer, & Echavarren, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(azepane-1-carbonyl)-6-bromochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQCOLCNEYMERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427600.png)

![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)

![2-{4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl}-N-(3-isopropoxypropyl)acetamide](/img/structure/B2427613.png)

![1-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2427619.png)

![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2427621.png)

![4-[4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2427622.png)